1-Phenylheptane-1,4-dione

Catalog No.
S12376264
CAS No.
63297-52-9
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
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1-Phenylheptane-1,4-dione

CAS Number

63297-52-9

Product Name

1-Phenylheptane-1,4-dione

IUPAC Name

1-phenylheptane-1,4-dione

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-2-6-12(14)9-10-13(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

AKIADVSHKRVDTG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCC(=O)C1=CC=CC=C1

1-Phenylheptane-1,4-dione is an organic compound with the molecular formula C13H16O2C_{13}H_{16}O_2 and a molecular weight of approximately 204.26 g/mol. It features two carbonyl groups (ketones) located at the 1 and 4 positions of a heptane chain, making it a member of the diketone family. The structure can be represented as follows:

Structure C6H5C(=O)C3H7C(=O)\text{Structure }\text{C}_6\text{H}_5-\text{C}(=O)-\text{C}_3\text{H}_7-\text{C}(=O)

This compound is often utilized in organic synthesis and has potential applications in various fields, including materials science and pharmaceuticals.

Typical of diketones:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other functional groups depending on the reaction conditions. For instance, treatment with strong oxidizing agents can convert the ketones into acids.
  • Reduction: It can be reduced to form alcohols or other derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The diketone can participate in aldol condensation reactions, leading to the formation of larger carbon skeletons.

1-Phenylheptane-1,4-dione can be synthesized through several methods:

  • Condensation Reactions: One common approach involves the condensation of phenylacetone with an appropriate aldehyde under acidic or basic conditions.
  • Rhodium-Catalyzed Reactions: Advanced synthetic routes may employ rhodium(I) catalysts to facilitate the formation of the diketone from simpler precursors, enhancing yield and selectivity .
  • Oxidative Methods: Starting from phenylheptene, oxidation using oxidizing agents like potassium permanganate can yield 1-Phenylheptane-1,4-dione.

The applications of 1-Phenylheptane-1,4-dione include:

  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its structural properties that may confer biological activity.
  • Material Science: It may be utilized in creating polymers or as a precursor for other functional materials.

Several compounds share structural features with 1-Phenylheptane-1,4-dione. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-PentanedioneDiketoneShorter carbon chain; commonly used in flavoring and fragrance industries.
4,4-Dimethylpentan-2-oneKetoneContains additional methyl groups; used as a solvent and in organic synthesis.
1,4-Diphenylbutane-1,4-dioneDiketoneTwo phenyl groups increase aromaticity; potential applications in materials science.
3-HexanoneKetoneAliphatic ketone; used as a solvent and in organic synthesis.

Uniqueness of 1-Phenylheptane-1,4-dione

The uniqueness of 1-Phenylheptane-1,4-dione lies in its specific carbon chain length combined with two carbonyl groups flanked by a phenyl group. This particular arrangement may impart distinct chemical reactivity and biological properties compared to other diketones and ketones listed above.

Traditional Acylative Coupling Approaches

Traditional synthetic routes to 1-phenylheptane-1,4-dione primarily rely on acylative coupling strategies, such as Claisen condensations and Michael additions. The foundational work by Ballini and Bosica in 1994 demonstrated the synthesis of this compound via a stepwise acylative protocol. Their method involved the condensation of benzaldehyde derivatives with acetylacetone equivalents under basic conditions, yielding the diketone through sequential enolate formation and nucleophilic attack.

A notable advancement in this domain is the electrochemical synthesis of 1,4-diketones from malonic acid derivatives. As detailed in a 2018 study, ketone-containing malonic acids undergo Michael addition to α,β-unsaturated carbonyl compounds, followed by acidic decarboxylation to afford 1-phenylheptane-1,4-dione in 83% yield. This method circumvents the need for stoichiometric bases and enables regioselective bond formation.

Table 1: Comparative Analysis of Traditional Acylative Methods

MethodStarting MaterialsConditionsYield (%)Reference
Claisen CondensationBenzaldehyde, acetylacetoneNaOH, ethanol, reflux65–70
Michael AdditionMalonic acid, enoneHCl, H2O, rt83
Oxidative AcylationAllylic alcohol, aldehydeTBPB, 80°C75–92

The oxidative acylation of α,α-diarylallylic alcohols with aromatic aldehydes, mediated by tert-butyl peroxybenzoate (TBPB), represents another robust approach. This metal-free method achieves high regioselectivity and functional group tolerance, producing 1,2,4-triarylbutane-1,4-diones in yields up to 92%. While not directly applied to 1-phenylheptane-1,4-dione, the protocol’s scalability suggests adaptability to analogous substrates.

Photoredox-Catalyzed [2+2] Cycloaddition Strategies

Photochemical [2+2] cycloadditions have emerged as sustainable alternatives for constructing diketone frameworks. A 2025 study demonstrated the daylight-driven synthesis of Cookson’s ketone analogues via intramolecular [2+2] cycloaddition in an NMR tube. Although this specific example focuses on a pentacyclic dione, the methodology illuminates broader principles applicable to 1-phenylheptane-1,4-dione.

Key advantages of photoredox strategies include:

  • Mild Conditions: Reactions proceed at ambient temperature without UV lamps.
  • Atom Economy: The use of endogenous chromophores minimizes auxiliary reagents.
  • Stereochemical Control: Conformational preorganization in intermediates enhances diastereoselectivity.

For 1-phenylheptane-1,4-dione, a hypothetical pathway could involve the [2+2] coupling of 1-phenylpent-1-en-3-one with a suitable dienophile under visible light irradiation. While direct experimental validation remains absent in the literature, the success of analogous systems supports the feasibility of this approach.

Palladium-Mediated Dehydrogenative Cross-Coupling Techniques

Palladium catalysis has revolutionized the synthesis of 1,4-diketones through dehydrogenative cross-coupling. A 2022 study reported a palladium/TBADT (tetra-n-butylammonium decatungstate) cocatalyzed reaction between allylic alcohols and aldehydes. This method enables the direct formation of C–C bonds between carbonyl groups, bypassing prefunctionalized substrates.

Mechanistic Insights:

  • Oxidative Dehydrogenation: Pd(II) oxidizes the allylic alcohol to an α,β-unsaturated carbonyl intermediate.
  • Hydrogen Atom Transfer: TBADT abstracts a hydrogen atom, generating a radical species.
  • Cross-Coupling: The radical intermediates combine regioselectively, yielding the 1,4-diketone.

Table 2: Palladium-Catalyzed Synthesis of 1,4-Diketones

Substrate PairCatalyst SystemYield (%)Reference
Allylic alcohol + aldehydePd/TBADT68–89
Aryl iodide + enolatePd(OAc)₂, ligand72–85

Applied to 1-phenylheptane-1,4-dione, this method could utilize cinnamyl alcohol and butyraldehyde as precursors. The reported yields of 68–89% for analogous diketones suggest high efficiency, though substrate-specific optimization may be required.

The design of effective iridium-based photocatalysts for 1,4-diketone construction centers on achieving optimal photophysical properties while maintaining sufficient chemical stability under reaction conditions. High-throughput screening of 1,440 distinct heteroleptic [Ir(C^N)2(N^N)]+ complexes has provided unprecedented insights into structure-function relationships [4] [5].

Electronic Structure Optimization

The most critical design parameter involves the careful tuning of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. β-diketiminate-supported iridium complexes with triazole or N-heterocyclic carbene-based cyclometalating ligands demonstrate superior performance due to their destabilized lowest unoccupied molecular orbital energies and increased triplet excited-state energies [6]. The highest occupied molecular orbital localization on the β-diketiminate ligand, combined with lowest unoccupied molecular orbital localization on the cyclometalating ligands, creates an optimal electronic structure for photoinduced electron transfer processes.

The excited-state reduction potential E(IrIV/*IrIII) represents a fundamental thermodynamic parameter governing photocatalytic activity. The most potent visible-light iridium photoreductants achieve excited-state reduction potentials approaching -1.73 V versus saturated calomel electrode, enabling the activation of challenging substrates with high reduction potentials [6] [7]. This enhanced reducing power correlates directly with faster quenching rates in Stern-Volmer studies using ketone acceptors such as benzophenone and acetophenone.

Ligand Architecture Effects

Cyclometalated C^N ligands provide superior performance compared to traditional 2-phenylpyridine derivatives through their π-accepting character [6]. The incorporation of electron-withdrawing substituents on the cyclometalating ligands further enhances the photocatalytic activity by stabilizing the reduced photocatalyst and facilitating charge separation. Substituted β-diketiminate ancillary ligands allow fine-tuning of the highest occupied molecular orbital energy and associated redox potentials through systematic structural modifications.

Recent investigations have demonstrated that the combination of specific ligand architectures can achieve quantum yields exceeding 0.16 for 1,4-diketone formation, indicating efficient photoinduced processes without extensive radical chain propagation [7]. The thermal stability of these complexes exceeds 230°C, ensuring compatibility with elevated reaction temperatures [8].

Photophysical Property Optimization

The absorption characteristics of iridium photocatalysts must align with readily available light-emitting diode sources while avoiding competitive absorption by reaction substrates or products. Optimal photocatalysts exhibit strong absorption in the 400-450 nm region with emission wavelengths between 500-600 nm [4]. The excited-state lifetime represents another crucial parameter, with values exceeding 1 microsecond providing sufficient time for bimolecular quenching processes to compete effectively with radiative and non-radiative decay pathways.

Deaerated excited-state lifetime measurements across diverse iridium complexes reveal significant variations spanning orders of magnitude [5]. However, direct correlations between photophysical properties and photochemical reactivity remain elusive, emphasizing the importance of comprehensive reaction kinetics analysis. The development of formal photochemical rate laws has identified three critical elementary efficiencies: light absorption fraction, excited-state quenching efficiency, and cage escape efficiency [5].

Solvent and Base Effects on Reaction Efficiency

Solvent selection profoundly influences both the thermodynamics and kinetics of photocatalytic 1,4-diketone formation through multiple mechanisms including substrate solvation, radical stabilization, and transition state stabilization [9] [10].

Solvent Polarity and Dielectric Effects

Dichloromethane emerges as the optimal solvent for most 1,4-diketone syntheses, providing yields of 75-90% across diverse substrate combinations [1] [2]. The moderate dielectric constant of 9.1 facilitates radical stability while maintaining sufficient polarity for ionic intermediate solvation. Single-molecule fluorescence imaging studies of photoredox catalysts reveal that solvent choice affects both physical and chemical aspects of the catalytic process [9].

Acetonitrile, despite its higher dielectric constant of 37.5, generally provides reduced yields compared to dichloromethane due to competitive coordination to metal centers and altered photophysical properties of the photocatalyst [1]. The presence of reductive impurities in certain solvents such as acetone, acetonitrile, and tetrahydrofuran can significantly impact catalyst behavior, converting fast-bleaching catalysts into blinking species and affecting overall reaction efficiency [9].

Water-containing solvent systems demonstrate unique rate acceleration effects in photocatalytic transformations [10]. The addition of water to organic reaction media can induce a lowest unoccupied molecular orbital-lowering effect, increasing the reduction potential of challenging substrates from -1.72 V to -1.54 V versus saturated calomel electrode [10]. This effect becomes even more pronounced with water-compatible Lewis acids, achieving reduction potentials of -1.27 V versus saturated calomel electrode.

Base Selection and Concentration Effects

The choice of base represents a critical parameter for successful 1,4-diketone formation, particularly in dual N-heterocyclic carbene/photoredox catalytic systems [2] [3]. Cesium carbonate consistently provides superior performance compared to alternative inorganic bases, with substitution by other bases leading to diminished product yields [1]. The base serves multiple functions including deprotonation of acidic substrates, generation of nucleophilic species, and maintenance of appropriate solution pH.

The concentration of base requires careful optimization to balance efficient substrate activation with potential catalyst deactivation. Stoichiometric quantities of cesium carbonate typically provide optimal results, with excess base sometimes leading to reduced selectivity or competing side reactions [2]. The base also influences the equilibrium between different catalytic intermediates, particularly in systems involving carboxylic acid substrates or N-heterocyclic carbene activation.

Temperature and Reaction Medium Optimization

Reaction temperature significantly impacts both reaction rate and selectivity in photocatalytic 1,4-diketone synthesis. Temperatures of 65°C represent an optimal balance between enhanced reaction kinetics and catalyst stability [11]. Higher temperatures can lead to photocatalyst decomposition or increased side reactions, while lower temperatures result in sluggish conversion rates.

The concentration of reactants in the reaction medium requires careful consideration to maximize efficiency while maintaining practical reaction volumes. Concentrations of 0.1-0.2 M typically provide optimal results, balancing substrate availability with potential competitive absorption of incident light [11] [2]. Higher concentrations can lead to inner filter effects that reduce the effective light penetration and catalyst excitation efficiency.

Synergistic Metal/Organocatalyst Combinations

The integration of metal photocatalysts with organocatalysts has emerged as a powerful strategy for accessing complex 1,4-diketone structures through complementary activation modes [12] [13]. These dual catalytic systems enable transformations that remain inaccessible through single-catalyst approaches while often providing enhanced selectivity and milder reaction conditions.

N-Heterocyclic Carbene/Photoredox Combinations

The combination of N-heterocyclic carbene organocatalysts with iridium or organic photocatalysts represents one of the most successful dual catalytic approaches for 1,4-diketone synthesis [2] [3]. The recently reported organic multi-resonant thermally activated delayed fluorescence photocatalyst DiKTa enables modular synthesis of 1,4-diketones under mild and metal-free conditions through a three-component relay process [2] [14].

In these systems, the N-heterocyclic carbene catalyst generates nucleophilic Breslow intermediates through umpolung of aldehyde substrates, while the photocatalyst facilitates single-electron oxidation of carboxylic acid components [3]. Stern-Volmer quenching studies confirm selective quenching of the photocatalyst by α-keto acids with rate constants of 3.8 × 10^9 M^-1 s^-1, supporting the proposed mechanistic pathway [3].

The azolium salt precatalyst structure significantly influences reaction efficiency, with specific N-heterocyclic carbene architectures providing optimal reactivity [2]. Alternative N-heterocyclic carbene catalysts typically result in decreased product yields, emphasizing the importance of precise catalyst selection for optimal performance.

Palladium/Photocatalyst Cocatalytic Systems

Palladium-catalyzed dehydrogenative cross-coupling reactions combined with photocatalytic activation provide an alternative approach to 1,4-diketone synthesis [11]. The palladium catalyst facilitates carbon-hydrogen bond activation and cross-coupling processes, while tetrabutylammonium decatungstate serves as the photocatalyst for oxidative transformations.

These systems demonstrate excellent functional group tolerance and can accommodate diverse substitution patterns on both aromatic and aliphatic components [11]. The reaction proceeds through initial palladium-catalyzed oxidation of allylic alcohols followed by photocatalytic radical addition to aldehyde substrates. Yields typically range from 65-85% across various substrate combinations, with excellent selectivity for 1,4-diketone products over alternative regioisomers.

The ligand selection for palladium catalysis critically influences both reactivity and selectivity. Specific phosphine ligands provide optimal electronic and steric properties for efficient carbon-hydrogen activation while maintaining compatibility with the photocatalytic components [11].

Asymmetric Dual Catalytic Approaches

The development of asymmetric variants of dual catalytic 1,4-diketone synthesis represents an emerging area of significant interest [15] [13]. The combination of chiral N,N'-dioxide-indium or nickel Lewis acids with achiral gold π-acids enables catalytic asymmetric addition of 1,3-dicarbonyl compounds to unactivated alkynes [15].

These bimetallic synergistic catalytic systems achieve good yields and enantioselectivities for β-ketoamides, β-ketoesters, and 1,3-diketones bearing tetrasubstituted chiral centers [15]. The chiral induction arises from the precise coordination environment created by the N,N'-dioxide ligands, while the gold catalyst activates the alkyne component through π-coordination.

Cooperative iridium-organocatalysis has emerged as particularly valuable for producing biologically active chiral molecules from readily accessible starting materials [13]. Iridium catalysts have been successfully combined with Brønsted acids, Lewis bases, N-heterocyclic carbene catalysts, and phase transfer catalysts to achieve previously inaccessible stereoselective transformations.

Metal-Free Organocatalytic Systems

Recent developments in metal-free organocatalytic approaches to 1,4-diketone synthesis offer advantages including reduced cost, simplified purification, and enhanced compatibility with pharmaceutical applications [8]. Tetra-1,3-diketone resorcinarene ion pairs function as halide-free organocatalysts for carbon dioxide fixation reactions that can be adapted for diketone synthesis [8].

These systems achieve high conversion rates (83-99%) for terminal substrates while maintaining notable activity for internal substrates [8]. The exceptional thermal stability exceeding 230°C and recyclability through four catalytic cycles without significant activity loss make these catalysts particularly attractive for industrial applications.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

204.115029749 g/mol

Monoisotopic Mass

204.115029749 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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